

Known derivatives of 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine

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Compound of Interest

Compound Name: 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine

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An In-Depth Technical Guide to the Known Derivatives of **5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine** for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist Foreword: The Therapeutic Potential of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.^{[1][2]} Its unique structural features, including its aromaticity and ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive framework for the design of novel therapeutic agents. Derivatives of 1,3,4-thiadiazole have demonstrated significant potential as antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents.^{[2][3]}

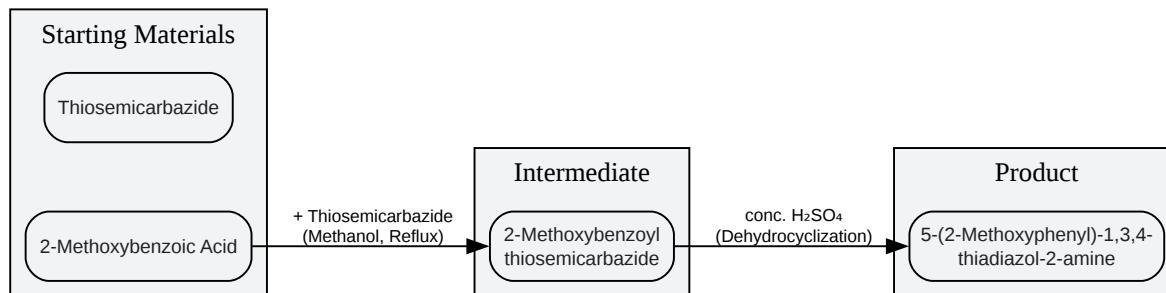
This guide focuses on a specific, promising member of this class: **5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine** and its known derivatives. The presence of the 2-methoxyphenyl group is of particular interest, as the position and electronic nature of substituents on the phenyl ring can profoundly influence the molecule's biological activity. This document provides a comprehensive overview of the synthesis, characterization, and biological evaluation of these derivatives, offering valuable insights for researchers and professionals in the field of drug discovery and development.

I. The Core Moiety: Synthesis and Characterization of 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine

The foundational step in exploring the derivatives of this scaffold is the efficient synthesis of the parent amine. The most common and reliable method involves the acid-catalyzed cyclization of a thiosemicarbazide precursor.

Synthetic Pathway and Rationale

The synthesis commences with the formation of 2-methoxybenzoyl thiosemicarbazide from 2-methoxybenzoic acid and thiosemicarbazide. This intermediate is then cyclized using a strong acid, typically concentrated sulfuric acid, to yield the desired **5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine**. The causality behind this experimental choice lies in the mechanism of the reaction. The acid protonates the carbonyl oxygen of the thiosemicarbazide, making the carbonyl carbon more electrophilic and susceptible to intramolecular nucleophilic attack by the sulfur atom. Subsequent dehydration leads to the formation of the stable 1,3,4-thiadiazole ring.



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Caption: General synthetic scheme for **5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine**.

Experimental Protocol: Synthesis of 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine

Materials:

- 2-Methoxybenzoic acid
- Thiosemicarbazide
- Methanol
- Concentrated Sulfuric Acid
- Ice-cold water
- Rectified spirit (for recrystallization)

Step-by-Step Methodology:

- Formation of 2-Methoxybenzoyl thiosemicarbazide:
 - In a round-bottom flask, dissolve equimolar amounts of 2-methoxybenzoic acid and thiosemicarbazide in methanol by heating.
 - Reflux the reaction mixture for 8-10 hours.
 - Monitor the reaction progress using thin-layer chromatography (TLC).
 - Upon completion, pour the reaction mixture into ice-cold water.
 - Collect the precipitated solid by filtration, wash with cold water, and dry.
 - Recrystallize the crude product from rectified spirit to obtain pure 2-methoxybenzoyl thiosemicarbazide.
- Dehydrocyclization to form the 1,3,4-Thiadiazole Ring:
 - Carefully add the synthesized 2-methoxybenzoyl thiosemicarbazide portion-wise to an excess of cold, concentrated sulfuric acid with constant stirring.
 - Continue stirring the mixture at room temperature for 1-2 hours, or until the solid has completely dissolved.
 - Pour the reaction mixture onto crushed ice.

- Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium bicarbonate) until a precipitate forms.
- Collect the solid by filtration, wash thoroughly with water, and dry.
- Recrystallize the product from a suitable solvent (e.g., ethanol-water mixture) to yield pure **5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine**.

Characterization: The structure of the synthesized compound should be confirmed using standard spectroscopic techniques:

- **FT-IR:** Look for characteristic peaks for N-H stretching (amine), C=N stretching (thiadiazole ring), and C-O-C stretching (methoxy group).
- **¹H NMR:** Expect signals corresponding to the aromatic protons of the methoxyphenyl group, the methoxy protons, and the amine protons.
- **¹³C NMR:** Identify the carbon signals of the aromatic ring, the methoxy group, and the thiadiazole ring carbons.
- **Mass Spectrometry:** Determine the molecular weight of the compound to confirm its identity.

II. Key Derivatives and Their Synthesis

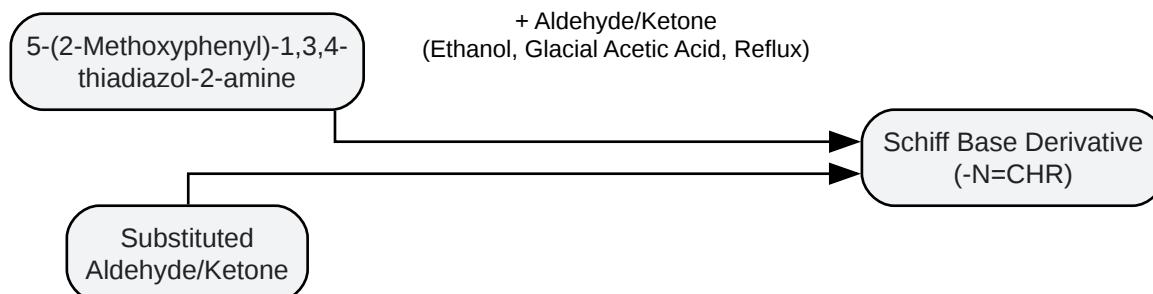
The 2-amino group of the core molecule is a versatile handle for the synthesis of a wide range of derivatives. The most commonly explored derivatives include Schiff bases and amides.

A. Schiff Base Derivatives

Schiff bases, or azomethines, are formed by the condensation of the primary amine with an aldehyde or ketone. These derivatives have been extensively studied for their biological activities.[\[4\]](#)[\[5\]](#)

Synthetic Rationale and Protocol

The synthesis of Schiff bases from **5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine** is a straightforward acid-catalyzed condensation reaction.



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Caption: Synthesis of Schiff base derivatives.

Experimental Protocol:

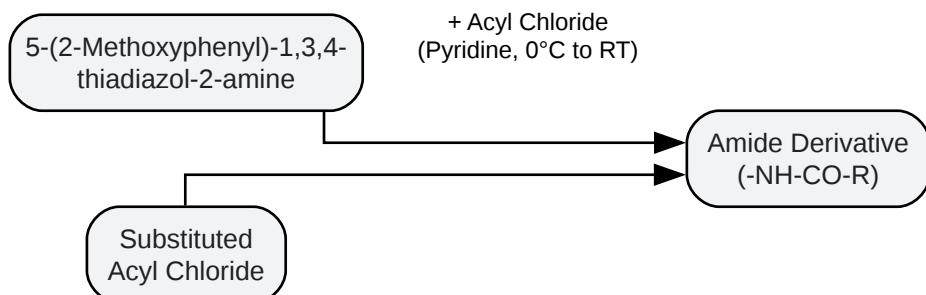
- Dissolve **5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine** in absolute ethanol.
- Add an equimolar amount of the desired substituted benzaldehyde.
- Add a catalytic amount of glacial acetic acid.
- Reflux the mixture for 4-6 hours.
- Monitor the reaction by TLC.
- Cool the reaction mixture to room temperature.
- Collect the precipitated product by filtration.
- Wash the product with cold ethanol and dry.
- Recrystallize from a suitable solvent if necessary.

B. Amide Derivatives

Amide derivatives are synthesized by reacting the primary amine with an acylating agent, such as an acid chloride or an acid anhydride.

Synthetic Rationale and Protocol

The nucleophilic amino group attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of an amide bond. Pyridine is often used as a solvent and base to neutralize the HCl formed when using acid chlorides.[6]



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Caption: Synthesis of amide derivatives.

Experimental Protocol:

- Dissolve **5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine** in pyridine and cool the solution to 0°C in an ice bath.
- Add an equimolar amount of the desired 2-methoxybenzoyl chloride dropwise over 30 minutes with stirring.[6]
- Continue stirring at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for another hour.[6]
- Remove the pyridine by distillation under reduced pressure.
- Recrystallize the solid residue from ethanol to obtain the pure amide derivative.[6]

III. Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of **5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine** have shown promise in several therapeutic areas, most notably as anticancer and antimicrobial agents. The nature and position of substituents play a crucial role in determining their biological efficacy.

A. Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives.^[7] ^[8]^[9]^[10]^[11] The presence of a methoxy group on the phenyl ring is often associated with enhanced cytotoxic activity.

Structure-Activity Relationship Insights:

- Position of the Methoxy Group: While this guide focuses on the 2-methoxy substitution, it is noteworthy that derivatives with a 3-methoxyphenyl or 4-methoxyphenyl group have also been synthesized and evaluated.^[8]^[9] In some cases, a compound with two 3-methoxyphenyl groups exhibited exceptionally high activity against breast cancer cell lines.
[\[8\]](#)
- Substituents on the 2-Amino Group:
 - Schiff Bases: The formation of Schiff bases with various aromatic aldehydes can modulate the anticancer activity. Electron-withdrawing or electron-donating groups on the aldehyde's phenyl ring can influence the electronic properties and steric bulk of the molecule, thereby affecting its interaction with biological targets.
 - Amides: Acylation of the 2-amino group to form amides has also been a successful strategy. For instance, the synthesis of 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide demonstrates the exploration of such derivatives.^[6]^[12]

Potential Mechanisms of Action: While the exact mechanisms are often compound-specific, proposed mechanisms for the anticancer activity of 1,3,4-thiadiazole derivatives include the inhibition of key enzymes like carbonic anhydrase, kinases, and lipoxygenase, as well as the induction of apoptosis.^[9]^[11] In silico studies have suggested that some derivatives may act through a multitarget mechanism, potentially involving caspases.^[8]^[9]

Data Summary: In Vitro Anticancer Activity of Related Thiadiazole Derivatives

Compound Type	Cell Line	Activity	Reference
2,5-disubstituted-1,3,4-thiadiazole	HT-29, MDA-MB-231	Promising cytotoxic activity	[7]
1,3,4-thiadiazoles with 3-methoxyphenyl	MCF-7, MDA-MB-231	Weak to moderate anticancer activity	[8][9]
5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines	Breast cancer cell line	Moderate to good anticancer activity	[13]
Amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine	HeLa, PANC-1	Highly cytotoxic (IC_{50} of 2.8 μ M and 1.8 μ M for one derivative)	[14]

B. Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[2][5] Derivatives of 5-aryl-1,3,4-thiadiazol-2-amine have demonstrated activity against a range of bacteria and fungi.

Structure-Activity Relationship Insights:

- Schiff Base Derivatives: The formation of Schiff bases is a common strategy to enhance antimicrobial potency. The imine group (-N=CH-) is crucial for their biological activity.
- Substituents on the Phenyl Ring: The nature of the substituent on the phenyl ring of the Schiff base can significantly impact the antimicrobial spectrum and potency. Electron-withdrawing groups like nitro and fluoro have been shown to enhance activity against certain bacterial and fungal strains.[4]

Data Summary: Antimicrobial Activity of Related Thiadiazole Derivatives

Compound Type	Organism	Activity	Reference
5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines	S. aureus, B. subtilis, E. coli, P. aeruginosa	Significant antibacterial activity for some derivatives	[13]
5-amino-1,3,4-thiadiazole-2-thiol derived Schiff bases	S. aureus, A. niger, C. tropicalis	Excellent inhibitory activity (MIC of 8 µg/mL for some derivatives)	[4]
Schiff bases of 2-amino-5-aryl-1,3,4-thiadiazole	S. aureus, E. coli	Significant antibacterial activity	[3]

IV. Future Directions and Conclusion

The derivatives of **5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine** represent a promising area for further research and development. The synthetic accessibility of the core molecule and the ease of derivatization at the 2-amino position allow for the creation of large and diverse chemical libraries for biological screening.

Future research should focus on:

- Systematic SAR Studies: A systematic exploration of various substituents on both the 2-methoxyphenyl ring and at the 2-amino position is warranted to delineate a more precise structure-activity relationship.
- Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms of action of the most potent derivatives is crucial for their further development as therapeutic agents.
- In Vivo Evaluation: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
- Exploration of Other Therapeutic Areas: While the focus has been on anticancer and antimicrobial activities, these derivatives should also be evaluated for other potential therapeutic applications, such as anti-inflammatory, antiviral, and neurological disorders.

In conclusion, the **5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine** scaffold is a valuable starting point for the design of novel bioactive molecules. This guide provides a solid foundation for researchers to build upon, with detailed synthetic protocols and insights into the structure-activity relationships that govern the biological activities of these fascinating compounds.

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